1-Dodecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Dodecanoyl-sn-glycero-3-phosphocholine is a glycerophosphocholine in which the glycerol is esterified with a fatty acid at the O-1 position and linked at position 3 to a phosphocholine . This compound is a type of lysophosphatidylcholine, commonly referred to as lysolecithin, and is known for its role in various biological processes and applications in scientific research.
Mechanism of Action
Target of Action
1-Dodecanoyl-sn-glycero-3-phosphocholine, also known as L-alpha-Lysophosphatidylcholine, lauroyl, is a type of glycerophosphocholine . It is a synthetic, less hydrophobic phospholipid that has been found to be useful for enhancing the absorption of peptide drugs and hormones such as insulin . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .
Mode of Action
This compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It forms stable bilayers and vesicles, thereby encapsulating drugs and delivering them to specific targets within the body .
Biochemical Pathways
The compound is involved in the formation of 1-acyl and 2-acyl lyso-phosphatidylcholine (LPC) along with oleic acid as primary products. LPC subsequently forms other phosphorus-containing intermediates, which finally lead to phosphoric acid as the ultimate P-containing product .
Pharmacokinetics
It is known that it can enhance the solubility and bioavailability of drugs . It is also known to rapidly deliver choline to the brain across the blood–brain barrier .
Result of Action
The compound’s action results in the delivery of choline to the brain, which is a precursor of the acetylcholine neurotransmitter . This can potentially be used for the treatment of Alzheimer’s disease and dementia . It also enhances the absorption of peptide drugs and hormones such as insulin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it can form stable bilayers and vesicles, thereby encapsulating drugs and delivering them to specific targets within the body . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct esterification and phosphorylation .
Industrial Production Methods: Industrial production of 1-Dodecanoyl-sn-glycero-3-phosphocholine often involves large-scale esterification processes, utilizing high-purity reagents and controlled reaction environments to achieve high yields and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the fatty acid chain or the phosphocholine group.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
1-Dodecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2-Didodecanoyl-sn-glycero-3-phosphocholine: This compound has two dodecanoyl groups esterified to the glycerol backbone, making it more hydrophobic compared to 1-Dodecanoyl-sn-glycero-3-phosphocholine.
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine: This compound has an additional tridecanoyl group, which alters its physical and chemical properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with cell membranes in a distinct manner. Its ability to modulate membrane properties and participate in various biochemical processes makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKILASWCLJPBO-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942749 | |
Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20559-18-6 | |
Record name | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20559-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z2U6E9RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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